2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid
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Overview
Description
2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C9H10ClNO5S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a chloro group, a methoxy group, and a sulfamoyl group attached to a benzoic acid core.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of pharmaceutical drugs .
Mode of Action
It’s worth noting that compounds with similar structures often participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the transfer of electrons and the formation of new bonds, which can lead to significant changes in the target molecules.
Biochemical Pathways
It’s known that similar compounds often participate in suzuki–miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
It’s known that similar compounds are used in the synthesis of various pharmaceutical compounds, suggesting that they may have significant biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid typically involves the amination reaction of methyl phenol, followed by an amination reaction with 4-chlorobenzoic acid . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-sulfamoylbenzoic acid: Similar structure but lacks the chloro group.
2-Chloro-5-sulfamoylbenzoic acid: Similar structure but lacks the methoxy group.
2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid core.
Uniqueness
This compound is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S/c1-11(16-2)17(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIBVRBALVYGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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